8-ethoxy-3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
8-ethoxy-3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O5/c1-3-26-16-6-4-5-11-9-13(20(24)27-17(11)16)19-22-18(23-28-19)12-7-8-15(25-2)14(21)10-12/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIOMWYZQVIZGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-ethoxy-3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxadiazole ring: This step involves the reaction of hydrazides with carboxylic acids or their derivatives to form the 1,2,4-oxadiazole ring.
Attachment of the fluoro-methoxyphenyl group: This can be done through electrophilic aromatic substitution or cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
8-ethoxy-3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-ethoxy-3-[3-(3-fluoro-4-m
Biological Activity
8-Ethoxy-3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (CAS Number: 1088200-65-0) is a synthetic compound that belongs to the class of chromenone derivatives. The unique structure of this compound, characterized by the presence of an oxadiazole moiety and fluorinated phenyl groups, suggests potential biological activities worth exploring. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H15FN2O5, with a molecular weight of 382.34 g/mol. The compound features a chromenone core substituted with an ethoxy group and an oxadiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant inhibition against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | HEPG2 (liver cancer) | 1.18 ± 0.14 |
| Example B | MCF7 (breast cancer) | 0.67 |
| Example C | PC-3 (prostate cancer) | 0.80 |
The above data indicates that oxadiazole derivatives can exhibit potent anticancer activity, suggesting that this compound may also possess similar properties due to its structural characteristics .
The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways such as EGFR and Src kinases. For example, one study reported that a related compound inhibited EGFR with an IC50 value of 0.24 µM . This suggests that this compound may also interact with similar targets in cancer cells.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Studies suggest that modifications in the phenyl rings and the oxadiazole moiety can significantly influence potency and selectivity against different targets. For instance:
- Fluorine Substitution : The presence of fluorine in the aromatic ring enhances lipophilicity and may improve binding affinity to biological targets.
- Methoxy Group : The methoxy group can participate in hydrogen bonding interactions, potentially increasing the compound's efficacy.
Case Studies
A study conducted on related oxadiazole derivatives demonstrated their ability to induce apoptosis in various cancer cell lines through caspase activation pathways. In vitro assays showed that these compounds could reduce cell viability significantly at low concentrations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Coumarin Derivatives with Modified Substituents
8-Ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one ():
This analog replaces the oxadiazole-fluoromethoxyphenyl group with a nitro-substituted phenyl ring. The nitro group’s strong electron-withdrawing nature contrasts with the fluorine and methoxy substituents in the target compound, which combine electron-withdrawing (fluoro) and electron-donating (methoxy) effects. This difference may alter solubility and intermolecular interactions in biological targets.- 3-Acetyl-8-methoxy-2H-chromen-2-one (): Synthesized via solvent-free condensation, this compound lacks the oxadiazole moiety but shares a methoxy-substituted coumarin core.
1,2,4-Oxadiazole-Containing Compounds
SLP7111228 ():
A sphingosine kinase 1 (SphK1) inhibitor with a 1,2,4-oxadiazole linked to a pyrrolidine-carboximidamide group. While the oxadiazole ring is conserved, the absence of a coumarin scaffold and the presence of a guanidine moiety highlight structural divergence. The target compound’s fluoromethoxyphenyl group may confer greater selectivity for coumarin-associated targets (e.g., kinases or proteases) compared to SLP7111228’s SphK1 inhibition .3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide ():
This antituberculosis agent shares the 3-aryl-1,2,4-oxadiazole motif but incorporates a piperidine-carboxamide tail instead of a coumarin core. The 4-fluorophenyl group in this compound mirrors the fluorine-mediated hydrophobic interactions seen in the target compound, suggesting shared pharmacophoric features for receptor binding .
Methoxyphenyl-Substituted Heterocycles
- 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one (): A triazole derivative with dual methoxyphenyl groups, this compound exhibits analgesic and antimicrobial activities. The triazole ring’s smaller size and different hydrogen-bonding capacity compared to oxadiazole may reduce steric hindrance in binding sites but limit electronic stabilization .
Q & A
Q. In Silico Tools :
- ADMET Prediction : Use SwissADME or pkCSM to estimate permeability (LogP ~3.2), CYP450 inhibition, and Ames toxicity .
- Docking Studies : AutoDock Vina to model interactions with target proteins (e.g., COX-2 active site).
Metabolite Identification : Simulate Phase I/II metabolism using GLORYx or MetaSite .
Q. What advanced techniques characterize the compound’s solid-state properties for formulation studies?
- Methodological Answer :
- X-Ray Diffraction (XRD) : Determine crystallinity and polymorphic forms.
- Thermal Analysis : DSC/TGA to assess melting point (~215–220°C) and degradation profile .
- Solubility Enhancement : Co-crystallization with succinic acid or PEG-based matrices to improve aqueous solubility .
Q. How can environmental impact assessments be integrated into the research workflow?
- Methodological Answer :
Ecotoxicological Profiling : Use EPI Suite to estimate biodegradation (BIOWIN score) and bioaccumulation potential (Log Kow ~3.5).
In Vitro Ecotoxicity : Daphnia magna acute toxicity assays (48h EC₅₀) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
